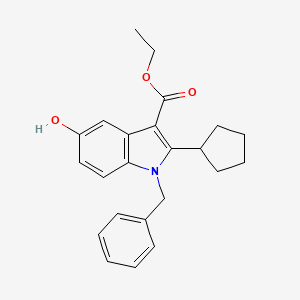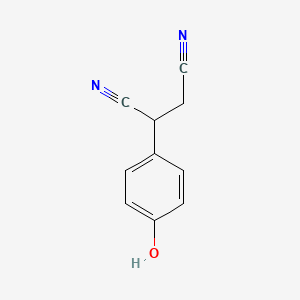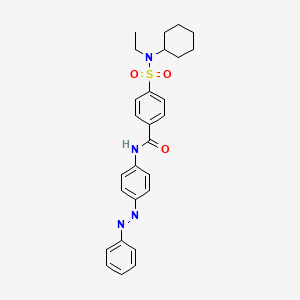![molecular formula C17H12Cl2N4O B14125445 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide is a chemical compound with the molecular formula C17H12Cl2N4O and a molecular weight of 359.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
The synthesis of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 60°C for 4 hours. The product is then purified using silica gel column chromatography to obtain a pale yellow solid .
Analyse Des Réactions Chimiques
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antitumor agents.
Chemical Research: The compound is used in the study of pyrimidine derivatives and their biological activities, including anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in research related to enzyme inhibition and molecular interactions due to its unique structure.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide can be compared with other similar compounds, such as:
2-(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound is also used as an intermediate in pharmaceutical synthesis and has similar chemical properties.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit similar biological activities, including anti-inflammatory and antimicrobial effects.
The uniqueness of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide lies in its specific structure, which allows for targeted interactions with molecular targets and its versatility in different chemical reactions.
Propriétés
Formule moléculaire |
C17H12Cl2N4O |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-10-20-17(19)23-15(13)22-14-9-5-4-8-12(14)16(24)21-11-6-2-1-3-7-11/h1-10H,(H,21,24)(H,20,22,23) |
Clé InChI |
JWMUDZMYYPETDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)




![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)




